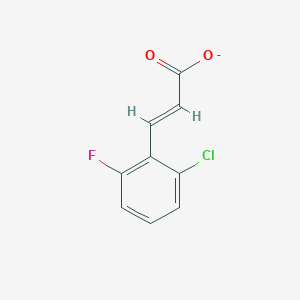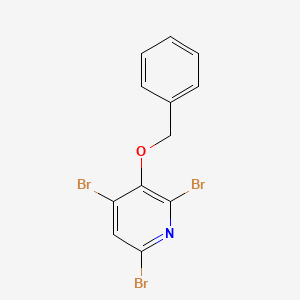
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(heptafluoropropyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(heptafluoropropyl)oxane is a highly fluorinated ether compound It is characterized by its unique structure, which includes multiple fluorine atoms, making it highly resistant to chemical reactions and degradation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,6,6-Nonafluoro-5-(heptafluoropropyl)oxane typically involves the reaction of perfluorinated alcohols with epoxides under specific conditions. One common method involves the reaction of perfluorinated alcohols with epichlorohydrin in the presence of a base, such as potassium hydroxide, to form the desired ether compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction conditions is crucial to avoid impurities and achieve high yields. Additionally, purification steps such as distillation or chromatography may be employed to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(heptafluoropropyl)oxane is known for its chemical stability, which limits the types of reactions it undergoes. it can participate in:
Nucleophilic substitution reactions: Due to the presence of fluorine atoms, the compound can undergo nucleophilic substitution reactions, especially under strong basic conditions.
Oxidation and reduction reactions: Although less common, the compound can be oxidized or reduced under specific conditions, leading to the formation of various fluorinated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Strong bases such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Major Products Formed
The major products formed from these reactions are typically other fluorinated compounds, which may have different functional groups or additional fluorine atoms.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(heptafluoropropyl)oxane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in various chemical reactions due to its stability and resistance to degradation.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and stability.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,5,6,6-Nonafluoro-5-(heptafluoropropyl)oxane is primarily related to its chemical stability and resistance to degradation. The multiple fluorine atoms create a strong electron-withdrawing effect, which stabilizes the compound and makes it less reactive. This stability allows it to interact with various molecular targets without undergoing significant chemical changes, making it useful in applications where chemical resistance is essential.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Another highly fluorinated ether with similar stability and applications.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: A fluorinated biphenyl compound with similar chemical resistance.
Uniqueness
2,2,3,3,4,4,5,6,6-Nonafluoro-5-(heptafluoropropyl)oxane is unique due to its specific structure, which includes a combination of multiple fluorine atoms and an ether linkage. This combination provides exceptional chemical stability and resistance to degradation, making it suitable for a wide range of applications in various scientific fields.
Propiedades
Número CAS |
801-26-3 |
|---|---|
Fórmula molecular |
C8F16O |
Peso molecular |
416.06 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,6,6-nonafluoro-5-(1,1,2,2,3,3,3-heptafluoropropyl)oxane |
InChI |
InChI=1S/C8F16O/c9-1(2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)8(23,24)25-7(1,21)22 |
Clave InChI |
XKNYFWLDZZKNPB-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(OC1(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)



![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)




![[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)



